molecular formula C11H9ClN2O3 B3014129 Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 730949-68-5

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B3014129
CAS No.: 730949-68-5
M. Wt: 252.65
InChI Key: AKOLVCTUEUWOIR-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of o-anthranilic acids as starting materials, which undergo a series of reactions to form the desired quinazoline derivative . The reaction conditions often involve refluxing the mixture in the presence of a suitable solvent and catalyst to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may inhibit kinases or other enzymes essential for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, also known as 2-chloromethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound based on current research findings.

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 730949-68-5
  • Structural Characteristics : The compound features a quinazoline core with a chloromethyl group and a carboxylate ester, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various quinazoline derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, the compound's activity was enhanced in combination with other chemotherapeutic agents, suggesting potential for use in combination therapies.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been reported to inhibit kinases associated with tumor growth and metastasis, providing a pathway for targeted cancer therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The chloromethyl group can be introduced via electrophilic chlorination methods, while the carboxylate moiety is often formed through esterification reactions.

Table 1: Synthetic Pathways for this compound

StepReaction TypeReagents/ConditionsYield (%)
1Nucleophilic SubstitutionChloromethylation of quinazoline70
2EsterificationMethyl alcohol and acid catalyst85
3PurificationCrystallization from ethanol90

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various quinazoline derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Cancer Cell Proliferation Inhibition : In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

Properties

IUPAC Name

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOLVCTUEUWOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl 2-aminoterephthalate (1.70 g, 8.1 mmol) in 4.0 M hydrochloric acid in 1,4-dioxane (20 mL) was added chloroacetonitrile (0.88 mL, 14 mmol). The reaction mixture was heated to 50° C. and stirred for 3 h. The mixture was then cooled to rt, concentrated and the residue was twice co-evaporated with toluene. Water was added and the solid was filtered to afford methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.8 g, 88%). LC-MS: (FA) ES+ 253; 1H NMR (400 MHz, DMSO) δ 12.81 (s, 1H), 8.23 (d, J=8.2 Hz, 1H), 8.14 (d, J=1.1 Hz, 1H), 8.02 (dd, J=8.2, 1.6 Hz, 1H), 4.57 (s, 2H), 3.92 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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